beta-Hexabromocyclododecane

説明

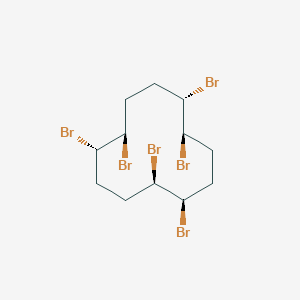

Beta-hexabromocyclododecane (beta-HBCD) is one of three primary diastereoisomers of hexabromocyclododecane (HBCD), a brominated flame retardant widely used in polystyrene foams, textiles, and electronics. Its chemical structure (rel-(1R,2S,5R,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane) distinguishes it from the alpha- and gamma-HBCD isomers via stereochemical configuration . Beta-HBCD is classified as a persistent, bioaccumulative, and toxic (PBT) substance under the EU’s REACH regulation and the Stockholm Convention on Persistent Organic Pollutants (POPs) . Globally, it has been detected in environmental matrices (e.g., air, water, sediment) and biota, with human exposure occurring through dietary intake and dust inhalation .

特性

IUPAC Name |

(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-UFVWWTPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016676, DTXSID60873772 | |

| Record name | (-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-51-7, 138257-18-8 | |

| Record name | β-HBCD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexabromocyclododecane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-HEXABROMOCYCLODODECANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Bromination of 1,5,9-Cyclododecatriene: Solvent and Catalyst Optimization

The foundational method for HBCD synthesis involves brominating 1,5,9-cyclododecatriene (CDT) in the presence of a solvent and catalyst. Patent EP0276859B1 details a process using saturated aliphatic C4–C8 alcohols (e.g., isobutyl alcohol) and boron trifluoride complexes (e.g., BF3-ethyl ether) to control exothermic reactions and improve purity . Key parameters include:

-

Solvent selection : Alcohols with solubility parameters (S.P.) between 9.2 and 11.5, such as isobutyl alcohol (S.P. 10.8), optimize reaction kinetics and minimize byproducts .

-

Catalyst concentration : 0.5–2% boron trifluoride by solvent weight ensures efficient bromination without excessive side reactions .

-

Bromine stoichiometry : A molar ratio of 3.0–3.2 Br2 per CDT achieves complete bromination while avoiding overbromination .

While this method primarily yields γ-HBCD, variations in solvent polarity and reaction temperature may influence isomer distribution. For instance, higher-polarity solvents like cyclohexanol (S.P. 11.4) could favor β-HBCD formation due to steric effects during bromine addition .

Isomer-Specific Crystallization and Purification

Post-synthesis isolation of β-HBCD relies on differential solubility and crystallization behavior. Patent EP1436243A1 highlights that γ-HBCD’s lower solubility facilitates its preferential crystallization, but β-HBCD can be enriched through fractional processes :

-

Solvent mixtures : Combining organic solvents (e.g., diethyl ether) with water alters isomer solubility. For example, a diethyl ether/water system increases γ-HBCD content to 40–49%, suggesting that β-HBCD remains in the mother liquor under these conditions .

-

Thermal recrystallization : Heating crude HBCD in toluene or alcohols selectively dissolves α- and β-isomers, allowing γ-HBCD to precipitate. Conversely, lower temperatures may favor β-HBCD retention in solution, enabling its separation .

Experimental data from EP0276859B1 demonstrate that washing crystals with hot water or dilute aqueous ammonia removes soluble impurities and residual isomers, potentially increasing β-HBCD purity .

Isomerization of γ-HBCD to β-HBCD

β-HBCD can form via thermal or catalytic isomerization of γ-HBCD. Studies on murine models reveal that γ-HBCD undergoes in vivo isomerization to β- and α-HBCD, mediated by enzymatic activity or physiological conditions . While industrial applications of this process are underexplored, laboratory-scale methods suggest:

-

Thermal treatment : Heating γ-HBCD above 160°C induces isomerization, with β-HBCD forming as an intermediate before conversion to α-HBCD .

-

Acid catalysis : Boron trifluoride complexes, used in initial bromination steps, may also facilitate solid-state isomerization under controlled humidity .

Analytical Challenges in β-HBCD Characterization

Accurate quantification of β-HBCD requires advanced chromatographic techniques due to co-elution issues with other isomers. Studies employing chiral stationary phases and tandem mass spectrometry (MS/MS) have resolved β-HBCD peaks, revealing its distinct environmental persistence compared to α- and γ- isomers .

Environmental and Industrial Implications

The reactivity of β-HBCD with Fe(II)-associated iron oxides underscores its environmental stability. At pH 6.15–7.50, β-HBCD degrades slower than γ-HBCD but faster than α-HBCD, with reaction rates influenced by Fe(II) concentration and natural organic matter . Industrially, this stability complicates waste management but highlights β-HBCD’s potential as a less persistent flame retardant alternative.

化学反応の分析

Types of Reactions: Beta-Hexabromocyclododecane undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form brominated cyclododecanones.

Reduction: Reduction reactions can lead to the formation of less brominated cyclododecanes.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Brominated cyclododecanones.

Reduction: Less brominated cyclododecanes.

Substitution: Substituted cyclododecanes with various functional groups.

科学的研究の応用

Key Applications

-

Construction Materials

- Polystyrene Foam : β-HBCD is predominantly used in extruded (XPS) and expanded (EPS) polystyrene foams for thermal insulation in buildings. Its flame-retardant properties help reduce fire hazards in construction materials .

- Insulation Products : Beyond polystyrene, β-HBCD is also found in insulation blocks for trucks and other vehicles, enhancing fire safety during transportation .

- Textiles

- Electronics

Environmental and Health Implications

Despite its effectiveness as a flame retardant, β-HBCD poses significant environmental and health concerns:

- Bioaccumulation : Studies indicate that β-HBCD can accumulate in various tissues of organisms, raising concerns about its long-term effects on wildlife and humans. It has been detected in human breast milk and serum, indicating potential exposure routes for humans .

- Toxicological Effects : Research has shown that β-HBCD can influence immune responses by increasing the production of pro-inflammatory cytokines IL-1β and IL-6 from immune cells. This dysregulation may contribute to chronic inflammation and related health issues such as rheumatoid arthritis and tumor growth .

- Metabolism and Excretion : Animal studies have demonstrated that β-HBCD undergoes metabolism similar to γ-HBCD but shows less accumulation than α-HBCD. Its biological half-life varies, influencing its persistence in biological systems .

Toxicokinetics of β-HBCD

A study involving female C57BL/6 mice assessed the fate of β-HBCD following oral administration. The results indicated that radioactivity derived from β-HBCD accumulated primarily in adipose tissue and the liver, with metabolism rates comparable to γ-HBCD but lower tissue accumulation compared to α-HBCD .

Immune Response Modulation

Research published in Environmental Science examined the effects of HBCD on immune cell production of IL-1β and IL-6. The study found that exposure to β-HBCD significantly increased cytokine production over time, implicating it in inflammatory responses that could lead to various health issues .

作用機序

The mechanism of action of beta-Hexabromocyclododecane involves its interaction with biological molecules, leading to various toxic effects. It can disrupt endocrine function by mimicking or interfering with hormone activity. Additionally, it can induce oxidative stress and cause DNA damage, leading to cell apoptosis. The compound’s persistence and bioaccumulation in organisms further exacerbate its toxic effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The three HBCD isomers share the molecular formula C₁₂H₁₈Br₆ but differ in spatial arrangement:

- Alpha-HBCD : rel-(1R,2R,5S,6R,9R,10S) configuration .

- Beta-HBCD : rel-(1R,2S,5R,6R,9R,10S) configuration .

- Gamma-HBCD : rel-(1R,2R,5R,6S,9S,10R) configuration .

These structural differences influence their environmental behavior. Beta-HBCD exhibits lower thermal stability compared to gamma-HBCD, which dominates commercial mixtures (75–89% gamma) but undergoes thermal rearrangement to alpha-HBCD during product use .

Environmental Fate and Bioaccumulation

| Property | Alpha-HBCD | Beta-HBCD | Gamma-HBCD | |

|---|---|---|---|---|

| Log Kow | 5.9–6.2 | 5.8–6.1 | 5.6–5.9 | |

| Bioaccumulation Factor (BAF) | 2,700 (fish) | 1,900 (fish) | 3,500 (fish) | |

| Half-life in Sediment | >1 year | >1 year | >1 year |

Beta-HBCD shows moderate bioaccumulation compared to gamma-HBCD but higher persistence in biotic tissues. Studies report its enantiomer-specific accumulation in marine mammals, suggesting stereoselective metabolic pathways .

Toxicity Profiles

- Beta-HBCD : Chronic exposure in mice linked to hepatic hypertrophy (LOAEL: 100 mg/kg/day) and thyroid disruption via cytochrome P450 induction .

- Gamma-HBCD : Higher acute toxicity (LD₅₀: 118 mg/kg in rats) and potent endocrine-disrupting effects .

- Alpha-HBCD : Lower acute toxicity but greater neurodevelopmental risks in zebrafish models .

Regulatory Status

All isomers are subject to a combined concentration limit of 100 mg/kg in products under EU regulations . Beta-HBCD’s inclusion in global POPs lists reflects its persistence and transboundary environmental transport .

Key Research Findings

- Isomer-Specific Degradation : Beta-HBCD resists abiotic degradation (e.g., photolysis) more effectively than gamma-HBCD but undergoes microbial debromination in anaerobic sediments .

- Human Exposure : Beta-HBCD constitutes 3–12% of total HBCD in food samples, with higher proportions in dairy products .

- Alternatives : Emerging substitutes like dimethyl phosphonate (DMP) show lower bioaccumulation but require further toxicity testing .

生物活性

Beta-Hexabromocyclododecane (bHBCD) is a brominated flame retardant primarily used in thermal insulation materials and various consumer products. As part of the hexabromocyclododecane (HBCD) mixture, which includes alpha (α), beta (β), and gamma (γ) isomers, bHBCD has garnered attention due to its potential biological effects on human health and the environment. This article reviews the biological activity of bHBCD, synthesizing findings from diverse sources, including toxicity studies, case studies, and research on its mechanisms of action.

bHBCD is one of the three main stereoisomers of HBCD, comprising approximately 10-13% of the commercial mixture. Its chemical structure consists of a cyclododecane ring with six bromine atoms attached, which contributes to its lipophilicity and persistence in biological systems .

Toxicological Effects

Numerous studies have investigated the toxicological profile of bHBCD, revealing significant biological activity:

- Acute Toxicity : Studies indicate that bHBCD exhibits low acute oral, dermal, and inhalation toxicity. It does not act as an irritant or sensitizer in animal models .

- Chronic Toxicity : Long-term exposure has shown dose-dependent increases in liver weights in rats, with a no observable adverse effect level (NOAEL) established at 10 mg/kg body weight per day for repeated doses. Histopathological changes were minimal .

- Endocrine Disruption : bHBCD has been linked to endocrine disruption. In reproductive toxicity studies, it induced changes in thyroid hormone levels and pituitary weights in female rats. Thyroid hormone concentrations decreased significantly across doses .

Research indicates that bHBCD interacts with steroid hormone receptors and can act as an aromatase inhibitor, suggesting potential anti-androgen activity . This interaction may disrupt normal hormonal functions, leading to reproductive and developmental toxicity.

Case Study 1: Human Health Risk Assessment

A tiered testing approach was applied to assess human health risks associated with bHBCD exposure. The study highlighted that while acute toxicity is low, chronic exposure poses significant risks due to its bioaccumulation potential and endocrine-disrupting properties .

Case Study 2: Environmental Impact

A comprehensive review assessed the environmental impact of HBCD, including bHBCD. The findings indicated that bHBCD bioaccumulates in aquatic organisms and can affect various biological systems across species . The study emphasized the need for ongoing research into its ecological effects.

Summary of Key Findings

The following table summarizes key findings from various studies on bHBCD:

Q & A

Q. What are the key environmental partitioning characteristics of β-HBCD, and how do they influence its persistence in ecosystems?

β-HBCD’s hydrophobicity (log Kow ~5.6–6.3) drives its affinity for organic matrices like lipids and sediments . To assess persistence, researchers should measure degradation half-lives in aerobic/anaerobic systems (e.g., soil-water partitioning experiments) and monitor isomer-specific transformations using LC-MS/MS . Environmental fate models (e.g., fugacity models) can predict long-range transport potential, but field validation is critical due to discrepancies between lab and real-world data .

Q. What analytical methodologies are recommended for isolating β-HBCD from complex environmental matrices?

- Sample Preparation : Use Soxhlet extraction with non-polar solvents (e.g., hexane:dichloromethane) followed by clean-up via silica gel chromatography to remove interfering lipids .

- Isomer Separation : Employ chiral LC columns (e.g., Nucleodex β-PM) with tandem mass spectrometry to distinguish β-HBCD from α- and γ-isomers, which co-elute in standard GC-MS setups .

- Quantification : Internal standards (e.g., 13C-labeled HBCD) mitigate matrix effects. Detection limits for β-HBCD in water samples typically range from 0.1–1 ng/L .

| Analytical Technique | Strength | Limitation |

|---|---|---|

| LC-MS/MS | High isomer specificity | High equipment cost |

| GC-MS | Lower cost | Limited isomer resolution |

Q. How should researchers design studies to assess β-HBCD bioaccumulation in aquatic food webs?

- Field Sampling : Collect biota (e.g., fish, invertebrates) from trophic levels and measure lipid-normalized β-HBCD concentrations.

- Lab Experiments : Use controlled aquatic microcosms to derive bioconcentration factors (BCFs) under varying pH/temperature conditions.

- Data Interpretation : Apply trophic magnification factors (TMFs) to evaluate biomagnification risks. Note that β-HBCD’s TMFs often differ from α/γ isomers due to metabolic selectivity .

Advanced Research Questions

Q. How can contradictory findings on β-HBCD’s temporal trends in environmental matrices be reconciled?

Discrepancies arise from variable emission sources (e.g., textile vs. construction waste), isomer-specific degradation rates, and analytical method biases . Researchers should:

- Conduct longitudinal studies in both industrialized and remote regions (e.g., Arctic) to capture spatial-temporal variability.

- Use meta-analysis frameworks to harmonize datasets, adjusting for methodological differences (e.g., extraction efficiency, detection limits) .

Q. What experimental approaches elucidate β-HBCD’s endocrine disruption mechanisms in mammalian models?

- In Vitro Assays : Use thyroid receptor (TR) transactivation assays to assess β-HBCD’s antagonism of T3/T4 signaling .

- In Vivo Models : Expose rodents to β-HBCD (oral/dermal routes) and measure serum thyroid hormones, hepatic enzyme activity (e.g., UDP-glucuronosyltransferase), and hypothalamic-pituitary-thyroid (HPT) axis gene expression (e.g., Dio1, TRβ) .

- Omics Integration : Combine transcriptomics and metabolomics to identify pathway-level disruptions (e.g., lipid metabolism, neurodevelopment) .

Q. What strategies address challenges in quantifying β-HBCD’s enantiomer-specific toxicity?

β-HBCD’s enantiomeric fraction (EF) shifts in biota due to stereoselective metabolism. Methodological recommendations:

Q. How can researchers resolve uncertainties in β-HBCD’s degradation pathways under anaerobic conditions?

Conflicting reports on reductive debromination vs. microbial transformation necessitate:

- Isotope Tracing : Use 14C-labeled β-HBCD in sediment microcosms to track debromination products (e.g., pentabromocyclododecene).

- Microbial Community Analysis : Perform 16S rRNA sequencing to identify taxa correlated with degradation (e.g., Dehalococcoides spp.) .

Methodological Guidelines for Reproducibility

- Experimental Reporting : Follow the Beilstein Journal’s standards for detailing synthesis, characterization, and statistical analyses (e.g., reporting detection limits, confidence intervals) .

- Data Sharing : Deposit raw LC-MS/MS chromatograms and toxicity datasets in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。